Cas no 177472-33-2 ((R)-2-(Boc-amino)-4-bromobutyric acid methyl ester)

(R)-2-(Boc-amino)-4-bromobutyric acid methyl ester is a chiral intermediate widely used in organic synthesis and pharmaceutical research. The compound features a Boc-protected amine group, ensuring stability during synthetic manipulations, while the bromine substituent at the 4-position offers versatility for further functionalization via nucleophilic substitution or cross-coupling reactions. The methyl ester moiety enhances solubility in organic solvents, facilitating reaction handling. Its enantiomeric purity makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive molecules and peptidomimetics. The combination of protective group stability, reactive handles, and stereochemical control makes this compound a practical choice for complex synthetic routes.
(R)-2-(Boc-amino)-4-bromobutyric acid methyl ester structure
177472-33-2 structure
Product Name:(R)-2-(Boc-amino)-4-bromobutyric acid methyl ester
CAS No:177472-33-2
MF:C10H18BrNO4
MW:296.16
CID:5307464
PubChem ID:10685329
Update Time:2025-05-20

(R)-2-(Boc-amino)-4-bromobutyric acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(Boc-amino)-4-bromobutyric acid methyl ester
    • methyl (2R)-4-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoate
    • Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2R)-
    • Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate
    • CS-0182111
    • E82262
    • SCHEMBL17093839
    • methyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
    • 177472-33-2
    • Inchi: 1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1
    • InChI Key: MBWPBNACYMMIKZ-SSDOTTSWSA-N
    • SMILES: C(OC)(=O)[C@H](NC(OC(C)(C)C)=O)CCBr

Computed Properties

  • Exact Mass: 295.04192g/mol
  • Monoisotopic Mass: 295.04192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.6Ų

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Additional information on (R)-2-(Boc-amino)-4-bromobutyric acid methyl ester

Comprehensive Guide to (R)-2-(Boc-amino)-4-bromobutyric Acid Methyl Ester (CAS No. 177472-33-2)

(R)-2-(Boc-amino)-4-bromobutyric acid methyl ester (CAS No. 177472-33-2) is a specialized chiral building block widely used in organic synthesis and pharmaceutical research. This compound, featuring a Boc-protected amino group and a bromine substituent, serves as a versatile intermediate for constructing complex molecules. Its unique structure makes it invaluable in peptide synthesis, medicinal chemistry, and asymmetric catalysis.

The growing demand for chiral intermediates like (R)-2-(Boc-amino)-4-bromobutyric acid methyl ester reflects the pharmaceutical industry's focus on enantioselective drug development. Researchers frequently search for "Boc-protected amino acid derivatives" or "brominated chiral synthons" to design targeted therapies, especially in oncology and CNS drug discovery. This compound's high purity and stereochemical integrity ensure reproducible results in critical synthetic pathways.

From a chemical perspective, the methyl ester moiety enhances the compound's solubility in organic solvents, while the Boc group provides excellent protection for the amine functionality during multi-step syntheses. The bromine atom at the 4-position offers a reactive handle for further functionalization through cross-coupling reactions, making this building block particularly useful for structure-activity relationship (SAR) studies.

Recent publications highlight the application of (R)-2-(Boc-amino)-4-bromobutyric acid methyl ester in developing novel protease inhibitors and GPCR modulators. Its compatibility with modern synthetic methods, including microwave-assisted chemistry and flow chemistry systems, positions it as a valuable tool for drug discovery programs aiming to accelerate lead optimization.

The compound's stability profile allows for long-term storage under proper conditions (typically 2-8°C in anhydrous environment), addressing common concerns about amino acid derivative degradation. Quality control parameters for CAS 177472-33-2 generally include HPLC purity assessment (>98%), chiral purity verification, and residual solvent analysis to meet stringent research requirements.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize Boc-protected bromo derivatives, with particular attention to reducing halogenated waste. This aligns with current trends in "environmentally friendly chiral synthesis" and "green pharmaceutical intermediates" – topics generating significant interest in academic and industrial circles.

For synthetic chemists working on peptidomimetics or constrained peptide analogs, (R)-2-(Boc-amino)-4-bromobutyric acid methyl ester offers strategic advantages. The bromine substituent enables late-stage diversification through palladium-catalyzed couplings, while the ester group allows for controlled hydrolysis or aminolysis at appropriate synthetic stages.

The market for chiral building blocks like 177472-33-2 continues to expand, driven by increased investment in targeted drug delivery systems and personalized medicine. Analytical techniques such as chiral HPLC and optical rotation measurement remain essential for quality verification, ensuring the compound meets the exacting standards of modern drug development pipelines.

From a regulatory standpoint, proper handling of bromo-containing compounds requires standard laboratory safety protocols, though (R)-2-(Boc-amino)-4-bromobutyric acid methyl ester is not classified as hazardous under normal research conditions. This characteristic enhances its practicality for routine synthetic applications compared to more reactive halogenated intermediates.

Emerging applications in bioconjugation chemistry and PROTAC technology have further increased the relevance of this compound. Its structural features make it suitable for creating linker components in bifunctional molecules – a hot topic in current "degrader drug development" research.

As the pharmaceutical industry continues to emphasize enantiopure drugs, the importance of reliable chiral intermediates like (R)-2-(Boc-amino)-4-bromobutyric acid methyl ester will only grow. Ongoing research into improved synthetic methodologies and scalable production processes ensures this compound will remain a staple in medicinal chemistry toolkits for years to come.

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